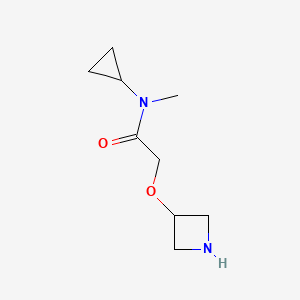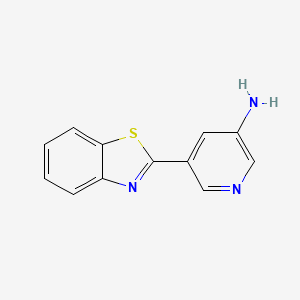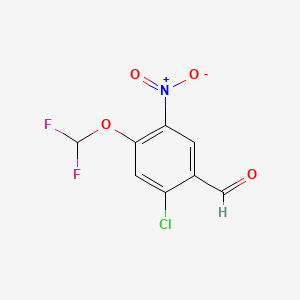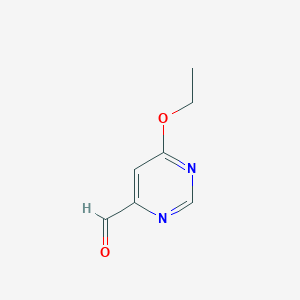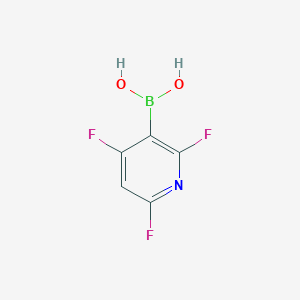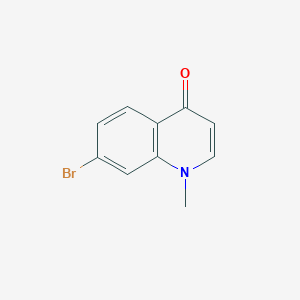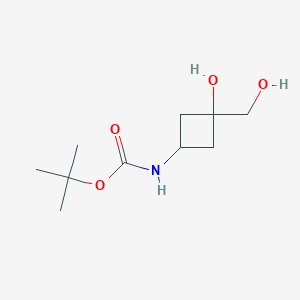
trans-3-Boc-amino-1-(hydroxymethyl)cyclobutan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C10H19NO3 It is a derivative of carbamic acid and features a cyclobutyl ring substituted with hydroxymethyl and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and a cyclobutyl alcohol derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a cyclobutylamine derivative.
Substitution: The hydroxyl groups can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclobutyl carboxylic acid derivatives.
Reduction: Formation of cyclobutylamine derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of various carbamate derivatives and as a protecting group for amines.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of enzyme inhibitors and other bioactive compounds.
Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry: In the material science industry, tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate can be used in the synthesis of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxymethyl and hydroxy groups can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-hydroxycarbamate
- tert-Butyl carbamate
- tert-Butyl (1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl)carbamate
Comparison:
- tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the cyclobutyl ring. It is used as a protecting group for amines.
- tert-Butyl carbamate: Lacks the hydroxymethyl and hydroxy groups. It is used in the synthesis of N-Boc-protected anilines.
- tert-Butyl (1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl)carbamate: Contains a trifluoromethyl group, which imparts different chemical properties compared to tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate.
The unique combination of functional groups in tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate makes it a versatile compound with diverse applications in various fields.
Eigenschaften
Molekularformel |
C10H19NO4 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-7-4-10(14,5-7)6-12/h7,12,14H,4-6H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
WVGQYGVDTNVRFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
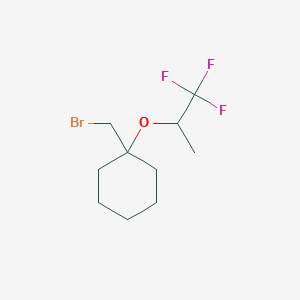
![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)
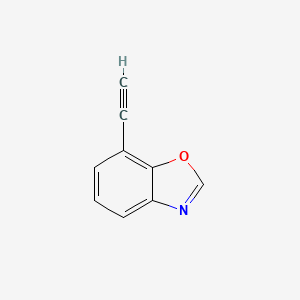
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
